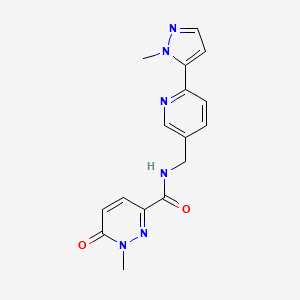

1-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

1-methyl-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2/c1-21-14(7-8-19-21)12-4-3-11(9-17-12)10-18-16(24)13-5-6-15(23)22(2)20-13/h3-9H,10H2,1-2H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWDOIHZYFHXQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NCC2=CN=C(C=C2)C3=CC=NN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 545.53 g/mol. The structure features a pyridazine core, which is known for its diverse biological activities, particularly in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related pyridazine derivatives. For instance, compounds with similar scaffolds demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values reported for these derivatives ranged from 6.90 μM to 51.46 μM, indicating promising efficacy compared to standard chemotherapeutics like doxorubicin .

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression, such as glycogen synthase kinase 3 (GSK-3) and c-Met kinase .

- Induction of Apoptosis : Research suggests that certain pyridine derivatives can induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death .

Data Table: Biological Activity Summary

| Activity Type | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 14.34 | |

| Anticancer | HCT-116 | 6.90 | |

| Kinase Inhibition | c-Met | Higher than foretinib | |

| Apoptosis Induction | Various | Not specified |

Case Studies

- Study on Pyridazine Derivatives : A comprehensive study evaluated the cytotoxic effects of various pyridazine derivatives against human cancer cell lines. The results indicated that compounds with structural similarities to our target compound exhibited significant anticancer activity, suggesting that the presence of specific functional groups enhances efficacy against tumor cells .

- Mechanistic Insights : Another investigation focused on the mechanism of action of pyridine-based compounds, revealing their ability to modulate apoptotic pathways and inhibit proliferative signals in cancer cells. This aligns with findings from studies on related compounds that suggest a multifaceted approach to targeting cancer cells through various biochemical pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.